molecular formula C17H18N2O2S B5209165 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole CAS No. 5814-87-9

2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B5209165
CAS No.: 5814-87-9
M. Wt: 314.4 g/mol
InChI Key: JWBDUUGGKCBZSH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This derivative belongs to the 1,3,4-thiadiazole class, a five-membered heterocyclic ring system known for its versatile pharmacological potential and role as a bioisostere of pyrimidine bases, which allows it to interfere with critical biological processes such as DNA replication in target cells . The 1,3,4-thiadiazole core is a privileged scaffold in developing novel therapeutic agents. Its mesoionic nature contributes to favorable pharmacokinetic properties, including enhanced metabolic stability, appropriate lipophilicity, and superior membrane permeability, which are crucial for oral bioavailability and effective interaction with biological targets . Recent studies highlight that 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities, making them valuable templates for antibacterial, antifungal, and anticancer research . Specifically, disubstituted 1,3,4-thiadiazoles have demonstrated potent inhibitory efficacy against numerous Gram-positive and Gram-negative bacterial strains, as well as a wide range of fungal species, with some compounds achieving 90-100% growth inhibition and outperforming standard reference antibiotics . In oncology research, 2,5-disubstituted derivatives like this compound have shown promising antiproliferative activities against various human cancer cell lines, including breast, lung, and ovarian cancers, often by inducing cell cycle arrest and apoptosis . This product is supplied For Research Use Only and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to explore its potential as an antimicrobial agent, investigate its mechanism of action as an enzyme inhibitor or receptor ligand, and develop novel antitumor agents based on its core structure .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-4-6-12(7-5-11)16-18-19-17(22-16)13-8-9-14(20-2)15(10-13)21-3/h4-10,17,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBDUUGGKCBZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(S2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973717
Record name 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5814-87-9
Record name 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then treated with sulfur and a dehydrating agent, such as phosphorus oxychloride, to induce cyclization and form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
  • 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
  • 2-(3,4-Dimethoxyphenyl)-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is unique due to the specific combination of substituents on its aromatic rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2SC_{16}H_{18}N_2O_2S. Its structure is characterized by a thiadiazole ring substituted with two aromatic groups: a 3,4-dimethoxyphenyl group and a 4-methylphenyl group. This unique configuration may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects against various cancer cell lines. A study investigating a series of thiadiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) .

CompoundCell LineIC50 (µM)Reference
2gLoVo2.44
2gMCF-723.29

These findings suggest that the compound may exhibit similar anticancer properties due to its structural analogies with other active thiadiazoles.

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. A review indicated that these compounds possess significant antibacterial and antifungal activities, which are critical in addressing antibiotic resistance . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Some thiadiazole derivatives have shown promise in reducing inflammatory markers in vitro and in vivo. For example, studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines .

Case Studies

  • Anticancer Evaluation : In a study on a series of 1,3,4-thiadiazole derivatives, it was found that modifications to the thiadiazole core significantly affected their anticancer activity. The most potent derivative was noted for its ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
  • Antimicrobial Screening : Another investigation assessed various thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of hydrazonoyl chlorides with thiocarbohydrazides or substituted hydrazines. Optimal conditions include refluxing in ethanol with triethylamine as a base, monitored by TLC for completion . Reaction efficiency is improved by microwave-assisted synthesis under solvent-free conditions (150°C, 10 minutes), reducing side products .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodology : Spectral techniques are critical:

  • 1H/13C-NMR : Assign aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.3 ppm). For example, methine protons in dihydrothiadiazole appear as singlets near δ 5.5–6.0 ppm .
  • IR : Bands at ~3,200–3,400 cm⁻¹ (NH stretching) and ~1,650 cm⁻¹ (C=N) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 428.60 for analogs) validate molecular weight .

Q. What preliminary biological screening methods are recommended?

  • Methodology : Start with in silico molecular docking against targets like bacterial enzymes (e.g., DNA gyrase) or cancer-related proteins (e.g., EGFR). Use AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å; exhaustiveness: 8) . Follow with in vitro antimicrobial assays (MIC determination via broth microdilution) and cytotoxicity screening (MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodology : Systematically modify substituents:

  • 3,4-Dimethoxyphenyl : Replace with 2,4- or 3,4,5-trimethoxyphenyl to enhance membrane permeability .
  • 4-Methylphenyl : Substitute with electron-withdrawing groups (e.g., nitro, chloro) to improve antimicrobial activity .
  • Dihydrothiadiazole ring : Introduce sulfone/sulfoxide moieties via oxidation to modulate redox properties . Validate changes using comparative molecular field analysis (CoMFA) .

Q. What mechanisms underlie the cytotoxicity of this compound in cancer cells?

  • Methodology : Investigate apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye). Assess ROS generation with DCFH-DA probes. For example, analogs with thiophene substituents show ROS-mediated apoptosis in HeLa cells .

Q. How can synthetic challenges like low yields or byproduct formation be resolved?

  • Methodology :

  • Byproduct suppression : Use scavengers (e.g., molecular sieves) for intermediates like thiomethanol .
  • Yield optimization : Employ Dean-Stark traps for azeotropic removal of water in cyclization steps .
  • Purification : Gradient column chromatography (hexane:ethyl acetate 7:3 to 1:1) resolves diastereomers .

Q. What contradictions exist in spectral data interpretation, and how are they resolved?

  • Case study : In dihydrothiadiazoles, methine protons (CH=N) may split into doublets (δ 8.5 ppm) due to restricted rotation. Use variable-temperature NMR to confirm dynamic effects . For overlapping aromatic signals, apply 2D-COSY or HSQC .

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